DIMETHYL 2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}TEREPHTHALATE
Overview
Description
DIMETHYL 2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}TEREPHTHALATE is a complex organic compound characterized by the presence of a trimethoxyphenyl group and a terephthalate moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}TEREPHTHALATE typically involves the following steps:
Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group is synthesized through the methylation of a phenol derivative using methanol and a suitable catalyst.
Condensation Reaction: The trimethoxyphenyl intermediate undergoes a condensation reaction with terephthalic acid dimethyl ester in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}TEREPHTHALATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
DIMETHYL 2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}TEREPHTHALATE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Biological Research: It is used as a probe to study cellular pathways and molecular interactions.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a precursor for other biologically active molecules.
Mechanism of Action
The mechanism of action of DIMETHYL 2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}TEREPHTHALATE involves its interaction with specific molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts cell division and leads to anti-cancer effects . Additionally, the compound may interact with other proteins involved in inflammatory and microbial pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate: A dihydrofolate reductase inhibitor with anti-cancer properties.
Uniqueness
DIMETHYL 2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}TEREPHTHALATE is unique due to its specific combination of the trimethoxyphenyl group and the terephthalate moiety, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
dimethyl 2-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]benzene-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO8/c1-27-17-10-13(11-18(28-2)20(17)29-3)6-9-19(24)23-16-12-14(21(25)30-4)7-8-15(16)22(26)31-5/h6-12H,1-5H3,(H,23,24)/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMMIMGUMOKDBU-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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